molecular formula C22H20N4O3 B10919952 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(quinolin-5-yl)ethanediamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(quinolin-5-yl)ethanediamide

Cat. No.: B10919952
M. Wt: 388.4 g/mol
InChI Key: HEDSZJBHWODDOA-UHFFFAOYSA-N
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Description

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common structure in many natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the indole and quinoline precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for harsh reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can produce indole-2,3-dione, while reduction of the quinoline ring can yield tetrahydroquinoline derivatives .

Scientific Research Applications

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE involves its interaction with various molecular targets. The indole and quinoline rings can bind to different enzymes and receptors, modulating their activity. For example, the indole ring can interact with serotonin receptors, while the quinoline ring can inhibit the activity of enzymes like topoisomerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE is unique due to its combination of both indole and quinoline rings, which endows it with a diverse range of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-quinolin-5-yloxamide

InChI

InChI=1S/C22H20N4O3/c1-29-15-7-8-19-17(12-15)14(13-25-19)9-11-24-21(27)22(28)26-20-6-2-5-18-16(20)4-3-10-23-18/h2-8,10,12-13,25H,9,11H2,1H3,(H,24,27)(H,26,28)

InChI Key

HEDSZJBHWODDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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